

An In-depth Technical Guide to the Physical and Chemical Properties of Decamethyltetrasiloxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrasiloxane**

Cat. No.: **B1260621**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethyl**tetrasiloxane**, a linear siloxane with the chemical formula C₁₀H₃₀O₃Si₄, is a versatile compound utilized in a wide array of industrial and consumer applications.^{[1][2]} Its unique combination of properties, including low surface tension, high thermal stability, and excellent lubricity, makes it a valuable ingredient in cosmetics, personal care products, lubricants, and as an intermediate in the synthesis of more complex silicone polymers.^{[3][4]} In the pharmaceutical and drug development sector, it is primarily used as an excipient, leveraging its inert and non-reactive nature in topical and transdermal drug delivery systems.^[5] ^[6] This technical guide provides a comprehensive overview of the core physical and chemical properties of decamethyl**tetrasiloxane**, complete with experimental protocols and logical workflows for its characterization.

Physical Properties

Decamethyl**tetrasiloxane** is a clear, colorless, and odorless liquid.^[7] Its key physical characteristics are summarized in the tables below.

General and Thermal Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₃₀ O ₃ Si ₄	[7]
Molecular Weight	310.69 g/mol	[7]
Appearance	Colorless clear liquid	[3]
Boiling Point	194 °C (at 760 mmHg)	[8]
Melting Point	-68 °C	[8]
Flash Point	62 °C (closed cup)	[5]
Thermal Stability	Stable up to approximately 300 °C. Significant degradation can occur at temperatures above 350 °C.	[9]

Optical and Other Physical Properties

Property	Value	Reference(s)
Density	0.854 g/mL (at 25 °C)	[8]
Refractive Index (n _{20/D})	1.389	[3]
Vapor Pressure	0.37 mmHg (at 25 °C)	[7]
Viscosity (kinematic)	1.5 cSt (at 25 °C)	[9]
Surface Tension	Low (Specific value not consistently reported, but a key characteristic of siloxanes)	[4][10]
Solubility	Insoluble in water. Soluble in many organic solvents such as lower alcohols, esters, and mineral oils.	[8][10]

Chemical Properties

Decamethyltetrasiloxane is characterized by its general inertness and resistance to oxidation.

[4][10]

Property	Description	Reference(s)
Reactivity	Generally inert and non-reactive. It is resistant to oxidation.	[4][5][10]
Hydrolysis	Can undergo hydrolysis under extreme pH conditions (acidic or alkaline) to form siloxanols. The reaction is slow in neutral water.	[11]
Thermal Decomposition	At temperatures above 350 °C, it can decompose. In the presence of air, decomposition products can include silicon dioxide, carbon oxides, and traces of formaldehyde.	[9]
Polymerization	Can be used as a monomer in ring-opening polymerization to synthesize higher molecular weight polysiloxanes.	[12]

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of decamethyltetrasiloxane.

Determination of Kinematic Viscosity

The kinematic viscosity of decamethyltetrasiloxane can be determined using a capillary viscometer according to ASTM D445 and ASTM D4283 standards.[13][14][15][16]

Methodology:

- Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.
- Procedure:
 1. The viscometer is charged with the decamethyl**tetrasiloxane** sample.
 2. The viscometer is placed in a constant temperature bath maintained at a specified temperature (typically 25 °C) until the sample reaches thermal equilibrium.[17]
 3. The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.
 4. The kinematic viscosity (v) is calculated using the formula: $v = C * t$, where C is the calibration constant of the viscometer and t is the measured flow time.

Measurement of Refractive Index

The refractive index can be measured using a standard refractometer, following a procedure similar to that described in ASTM D542 for transparent plastics.[18]

Methodology:

- Apparatus: An Abbe refractometer or a similar instrument.
- Procedure:
 1. A small sample of decamethyl**tetrasiloxane** is placed on the prism of the refractometer.
 2. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
 3. The refractive index is read directly from the instrument's scale at a specified temperature (typically 20 °C).

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability of decamethyl**tetrasiloxane**.[\[9\]](#)[\[19\]](#)[\[20\]](#)

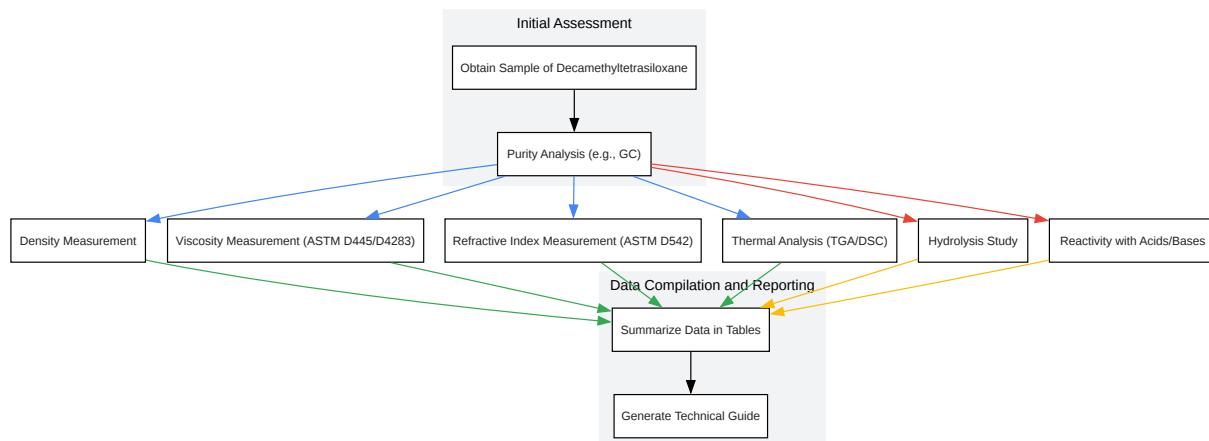
Methodology:

- Apparatus: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).
- TGA Procedure:
 1. A small, accurately weighed sample of decamethyl**tetrasiloxane** is placed in the TGA furnace.
 2. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
 3. The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
- DSC Procedure:
 1. A small sample is sealed in a DSC pan.
 2. The sample is heated or cooled at a controlled rate.
 3. The heat flow to or from the sample is measured relative to a reference, allowing for the determination of thermal transitions such as melting and boiling points, as well as the onset of exothermic decomposition.

Hydrolysis Study

The susceptibility of decamethyl**tetrasiloxane** to hydrolysis can be investigated by monitoring changes in its chemical structure over time in aqueous environments of varying pH.[\[11\]](#)

Methodology:

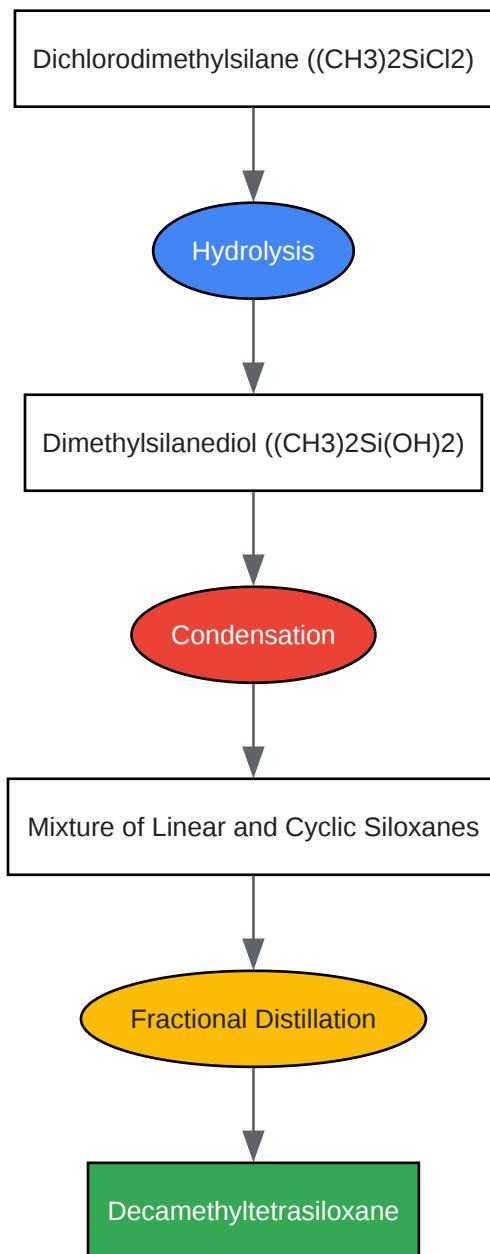

- Apparatus: pH meter, temperature-controlled reaction vessels, and an analytical instrument for monitoring chemical changes, such as a Fourier-Transform Infrared (FTIR) spectrometer.

- Procedure:

1. Decamethyltetrasiloxane is mixed with aqueous solutions of controlled pH (e.g., acidic, neutral, and alkaline).
2. The mixtures are maintained at a constant temperature.
3. At regular intervals, samples are withdrawn and analyzed by FTIR to detect the formation of Si-OH (silanol) bonds, which indicates hydrolysis of the Si-O-Si backbone.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a siloxane compound like decamethyltetrasiloxane.


[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of decamethyltetrasiloxane.

Synthesis Overview

Decamethyltetrasiloxane is typically synthesized through the hydrolysis and condensation of chlorosilanes. A common industrial starting material for silicones is dichlorodimethylsilane, $(CH_3)_2SiCl_2$.^[21] The hydrolysis of this precursor yields silanols, which then condense to form linear and cyclic siloxanes. The reaction conditions can be controlled to favor the formation of specific chain lengths, and the resulting mixture is purified by fractional distillation to isolate decamethyltetrasiloxane.^[21]

The following diagram provides a simplified representation of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of decamethyl**tetrasiloxane**.

Conclusion

Decamethyl**tetrasiloxane** possesses a unique set of physical and chemical properties that make it a highly versatile material in various scientific and industrial fields, including drug development. Its low reactivity, thermal stability, and well-characterized physical parameters ensure its reliable performance as an excipient in pharmaceutical formulations. The

experimental protocols and characterization workflow presented in this guide provide a solid foundation for researchers and scientists working with this important siloxane compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Why Decamethyltetrasiloxane is a Game Changer for Innovative Chemical Materials- Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]
- 5. mdpi.com [mdpi.com]
- 6. dupont.com [dupont.com]
- 7. Decamethyltetrasiloxane | C₁₀H₃₀O₃Si₄ | CID 8852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DECAMETHYLtetrasiloxane One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. mdpi.com [mdpi.com]
- 10. silicones.eu [silicones.eu]
- 11. researchgate.net [researchgate.net]
- 12. WO2014186709A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]
- 13. store.astm.org [store.astm.org]
- 14. store.astm.org [store.astm.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. rissochem.com [rissochem.com]
- 18. Refractive Index ASTM D542 [intertek.com]

- 19. academicworks.cuny.edu [academicworks.cuny.edu]
- 20. Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05524K [pubs.rsc.org]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Decamethyltetrasiloxane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260621#physical-and-chemical-properties-of-decamethyltetrasiloxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com